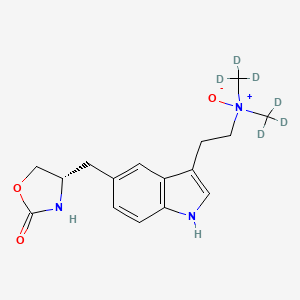

Deoxy-Arteether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

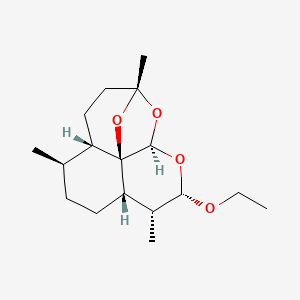

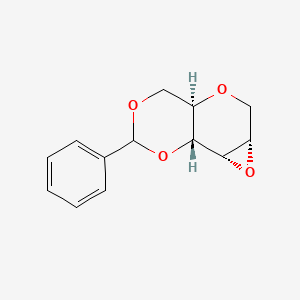

Deoxy Arteether (DAE) is a synthetic derivative of the naturally occurring antimalarial drug artemisinin. It is a water-soluble, non-toxic, and highly active antimalarial drug that has been used in the treatment of malaria since the early 1990s. DAE has been shown to be effective in both the prevention and treatment of malaria in humans, as well as in laboratory studies. DAE is a promising antimalarial drug due to its high efficacy, low cost, and low toxicity.

Wissenschaftliche Forschungsanwendungen

Antimalariamittel

Deoxy-Arteether ist ein Derivat des Antimalariamittels Artemisinin {svg_1}. Es hat sich gezeigt, dass es gegen verschiedene Stämme von P. berghei bei Mäusen wirksam ist {svg_2}.

Pharmakokinetik und Bioverfügbarkeit

Die Pharmakokinetik und Bioverfügbarkeit von this compound wurden bei Ratten untersucht {svg_3}. Die Studie ergab, dass die Plasmaspiegel von this compound biexponentiell abnahmen und gut an ein Zwei-Kompartiment-Offen-Modell angepasst werden konnten {svg_4}.

Metabolismus

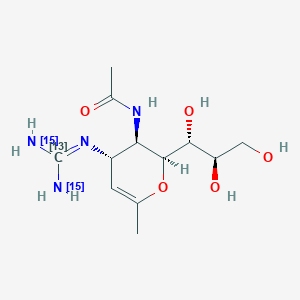

This compound ist bekannt als ein aktiver Metabolit verschiedener Verbindungen {svg_5}. In vivo wird es in unterschiedlichem Umfang zu DQHS umgewandelt {svg_6}.

Antioxidative Aktivitäten

Artesunat, eine verwandte Verbindung, hat sich als antioxidativ erwiesen {svg_7}. Es ist möglich, dass this compound ähnliche Eigenschaften besitzt, obwohl weitere Forschung erforderlich wäre, um dies zu bestätigen.

Organ- und Gewebeschutz

Artesunat hat sich als organ- und gewebeprotektiv erwiesen {svg_8}. Angesichts der strukturellen Ähnlichkeiten zwischen Artesunat und this compound ist es möglich, dass this compound ähnliche Wirkungen hat.

Entzündung und Fibrose

Artesunat hat sich als hemmend für Entzündungsfaktoren und als beeinflussend für antifibrotische Eigenschaften erwiesen {svg_9}. This compound kann aufgrund seiner strukturellen Ähnlichkeiten mit Artesunat ähnliche Wirkungen haben.

Wirkmechanismus

Target of Action

Deoxy Arteether, like other artemisinin derivatives, primarily targets the erythrocytic stages of Plasmodium species . These species are the causative agents of malaria, a disease that poses significant health risks globally .

Mode of Action

The mode of action of Deoxy Arteether involves an interaction with ferriprotoporphyrin IX (commonly referred to as “heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The radicals may target essential parasite macromolecules, leading to the parasite’s death .

Biochemical Pathways

The biochemical pathways affected by Deoxy Arteether are related to the breakdown of hemoglobin, a process that is crucial for the survival of the malaria parasite . The drug interferes with this process, leading to the generation of cytotoxic radicals that are lethal to the parasite .

Pharmacokinetics

The pharmacokinetics of Deoxy Arteether, like other artemisinin derivatives, is characterized by rapid onset of action and rapid clearance from the body . This rapid action and clearance are thought to provide quick symptomatic relief by reducing the number of malarial parasites . .

Result of Action

The result of Deoxy Arteether’s action at the molecular and cellular level is the reduction in the number of malarial parasites, leading to alleviation of the symptoms of malaria . By generating cytotoxic radicals that target essential parasite macromolecules, Deoxy Arteether effectively kills the parasites, thereby reducing their numbers .

Action Environment

The action, efficacy, and stability of Deoxy Arteether can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and the patient’s overall health status can all impact the drug’s effectiveness . Additionally, factors such as temperature and humidity could potentially affect the stability of the drug, although specific studies on these aspects are currently lacking. It’s also important to note that the development of drug resistance is a significant concern, particularly in regions where malaria is endemic . Therefore, the use of Deoxy Arteether should always be managed carefully to minimize the risk of resistance development.

Biochemische Analyse

Biochemical Properties

Deoxy Arteether interacts with various biomolecules in its mechanism of action. It is metabolized by cytochrome P450 enzymes in the liver during phase 1 and phase 2 reactions . The nature of these interactions involves the conversion of Deoxy Arteether to dihydroartemisinin (DQHS), an active metabolite .

Cellular Effects

Deoxy Arteether has significant effects on various types of cells, particularly the Plasmodium falciparum parasite responsible for malaria. It inhibits the growth rate of these cells, leading to their death .

Molecular Mechanism

The molecular mechanism of Deoxy Arteether involves interactions at the molecular level. It binds to biomolecules, inhibits enzymes, and causes changes in gene expression . The precise mechanism of action remains controversial, but it is known that the endoperoxide moiety in its structure plays a crucial role .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deoxy Arteether change over time. It has been observed that the plasma levels of Deoxy Arteether decrease biexponentially after administration . This suggests that the drug is metabolized and cleared from the body over time.

Dosage Effects in Animal Models

In animal models, the effects of Deoxy Arteether vary with different dosages. At therapeutic doses, it is effective in treating malaria. At high doses, there may be toxic or adverse effects . The exact dosage effects are dependent on the specific animal model and the condition being treated.

Metabolic Pathways

Deoxy Arteether is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes during phase 1 and phase 2 reactions . This metabolism results in the formation of DQHS, an active metabolite .

Transport and Distribution

Deoxy Arteether is transported and distributed within cells and tissuesIt is known that the drug is distributed throughout the body after administration, reaching the sites where the Plasmodium falciparum parasite resides .

Eigenschaften

IUPAC Name |

(1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIBYSJOIWYARP-XQLAAWPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@](O4)(CC3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)